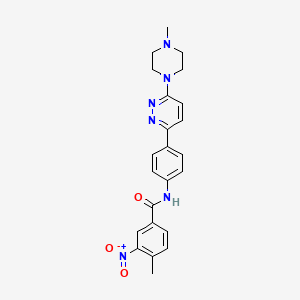

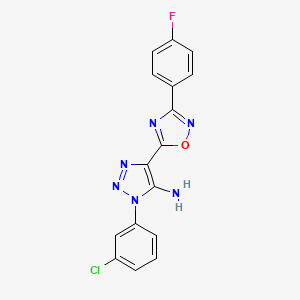

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a nitro group, and a benzamide moiety, making it a versatile molecule for further chemical modifications and applications.

作用機序

Target of Action

The primary target of this compound is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .

Mode of Action

The compound acts as a potent pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant . This means it can inhibit the kinase activity of both native BCR-ABL and the T315I mutant . The T315I mutation is known to be resistant to all currently approved BCR-ABL kinase inhibitors .

Biochemical Pathways

The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, it disrupts the signaling pathway, leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

The compound has a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile . It is orally active, meaning it can be taken by mouth and absorbed through the digestive system . The compound’s ADME properties contribute to its bioavailability, ensuring that it reaches the target site in the body to exert its therapeutic effect .

Result of Action

The compound’s action results in the inhibition of the proliferation of cancer cells . In animal models, daily oral administration of the compound significantly prolonged survival of mice injected with BCR-ABL (T315I) expressing cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative and the subsequent formation of the benzamide linkage. One common synthetic route includes:

Preparation of 4-methylpiperazine: : This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.

Formation of the pyridazine core: : The pyridazine ring can be constructed through a cyclization reaction involving appropriate precursors.

Attachment of the phenyl group: : The phenyl group can be introduced via a nucleophilic substitution reaction.

Introduction of the nitro group: : The nitration of the benzene ring can be performed using nitric acid and sulfuric acid.

Formation of the benzamide linkage: : The final step involves the reaction of the nitrobenzene derivative with an amine under condensation conditions to form the benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

Substitution: : The piperazine ring can undergo substitution reactions with different electrophiles.

Condensation: : The benzamide moiety can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Iron powder, hydrochloric acid, hydrogen gas with a catalyst.

Substitution: : Alkyl halides, strong bases.

Condensation: : Carboxylic acids, amines, condensing agents like DCC (dicyclohexylcarbodiimide).

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, hydroxylamines.

Substitution: : Alkylated piperazines.

Condensation: : Amides, imides.

科学的研究の応用

This compound has shown promise in several scientific research applications:

Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules.

Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

Medicine: : It has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.

Industry: : It can be used in the production of advanced materials and as a building block for various chemical products.

類似化合物との比較

This compound is unique due to its specific structural features, such as the presence of both a nitro group and a piperazine ring. Similar compounds include:

Imatinib: : A well-known anticancer drug that also contains a piperazine ring.

Piperazine derivatives: : Various piperazine-based compounds used in pharmaceuticals and agrochemicals.

Nitrobenzamide derivatives: : Compounds used in the development of anti-inflammatory and anticancer agents.

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different biological activities and applications.

特性

IUPAC Name |

4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWXJBYKPQCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)

![N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2917397.png)

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2917400.png)

![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B2917402.png)

![5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917404.png)